5-Chloro-1-(4-fluorophenyl)-1-oxopentane
Description
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Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAKAFQJJSSKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505680 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17135-46-5 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within Halogenated Ketone Chemistry
Halogenated ketones are a well-established class of compounds in organic synthesis, prized for their enhanced reactivity which allows for a diverse range of chemical transformations. The presence of a halogen atom, in this case, chlorine, significantly influences the electronic properties of the molecule, rendering adjacent carbon atoms more susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of their utility.
The chemistry of halogenated ketones is rich and varied, encompassing reactions such as nucleophilic substitutions, eliminations, and rearrangements. These compounds serve as precursors to a wide array of functional groups and are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. The specific positioning of the chloro group at the terminal end of the pentane (B18724) chain in 5-Chloro-1-(4-fluorophenyl)-1-oxopentane, remote from the ketone, allows for selective reactions at either functional group, a desirable characteristic for multi-step synthetic strategies.
Overview of Research Utility As a Synthetic Intermediate
The primary research utility of 5-Chloro-1-(4-fluorophenyl)-1-oxopentane lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for a stepwise or tandem reaction sequence, providing a strategic advantage in the synthesis of more complex molecules, including various heterocyclic systems which are prevalent in pharmaceuticals. mdpi.comrsc.orgnih.govnih.gov
One of the key synthetic routes to prepare the core structure of this compound and its analogs is the Friedel-Crafts acylation. This classic organic reaction involves the acylation of an aromatic ring, in this instance, fluorobenzene (B45895), with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. This method provides an efficient means to construct the aryl ketone moiety of the molecule.
The presence of both a ketone and a terminal alkyl chloride allows for a range of subsequent chemical modifications. The carbonyl group can undergo reactions typical of ketones, such as reductions, reductive aminations, and additions of organometallic reagents. Simultaneously, the chloro group can participate in nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups, including amines, azides, and thiols. This dual reactivity is particularly valuable in the synthesis of compounds with potential biological activity, where diverse functionalization is often required to optimize pharmacological properties. mdpi.com
For instance, the terminal chloro group can be displaced by a nucleophile to introduce a new side chain, while the ketone can be used as a handle to construct a new ring system. This versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery screening.
Scope and Objectives of Academic Inquiry
Chemo-selective Bond Formation Strategies
Chemo-selectivity is crucial in the synthesis of this compound to ensure that reactions occur at the desired functional groups without affecting other parts of the molecule. This involves carefully chosen reagents and conditions for constructing the ketone and introducing the chlorine atom.
The central method for constructing the aryl ketone structure is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In the context of this compound, this is typically achieved by reacting fluorobenzene (B45895) with 5-chlorovaleryl chloride. The reaction is promoted by a Lewis acid catalyst, which activates the acyl chloride, making it a potent electrophile.
The choice of Lewis acid is critical to the reaction's success, influencing yield and purity. Aluminum chloride (AlCl₃) is a common and powerful catalyst for this transformation. However, due to its high reactivity, it can sometimes lead to side reactions. Alternative, milder Lewis acids are being explored to improve the process. chemrxiv.org
Beyond the classic Friedel-Crafts approach, other methods for aryl ketone synthesis exist, such as the reaction of organometallic reagents (like Grignard reagents) with N-acylamides or nitriles, which offer different pathways for forming the crucial carbon-carbon bond. organic-chemistry.org
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Relative Reactivity | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| AlCl₃ | Very High | Anhydrous, often requires cooling | High yields, but can cause side reactions and requires stoichiometric amounts. |
| FeCl₃ | High | Anhydrous solvent | Less reactive than AlCl₃, potentially more selective, lower cost. |
| ZnCl₂ | Moderate | Higher temperatures may be needed | Milder catalyst, good for sensitive substrates, but less reactive. |
| BBr₃ | Moderate | Specific applications | Can be used, but less common for standard acylations. |
This table presents a generalized comparison of common Lewis acids used in Friedel-Crafts type reactions.
The introduction of the chlorine atom at the terminal (C5) position of the pentanone chain is a key synthetic step. The most direct route involves using a precursor that already contains the chlorine atom, such as 5-chlorovaleryl chloride, in the acylation step. google.com This strategy elegantly bypasses the challenge of selectively chlorinating an unactivated aliphatic chain.
However, if the synthesis starts with 1-(4-fluorophenyl)pentan-1-one, a remote C-H halogenation would be required. This is a notoriously difficult transformation due to the low reactivity of sp³ C-H bonds. Advanced methods for such selective halogenations are an active area of research. semanticscholar.org These can involve metal-free protocols using reagents like trihaloisocyanuric acids under specific conditions, though their application to simple alkyl ketones is not as established as for more complex molecules. semanticscholar.org Other strategies, such as photochemical or free-radical chlorination, often suffer from a lack of selectivity, leading to a mixture of chlorinated products.
Table 2: Overview of Common Chlorinating Agents
| Reagent | Formula | Typical Use | Key Features |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Allylic and benzylic chlorination, electrophilic chlorination of aromatics. | Solid, easy to handle, milder than Cl₂ gas. |
| Sulfuryl chloride | SO₂Cl₂ | Free-radical chlorination of alkanes, conversion of alcohols to chlorides. | Liquid, can be a source of chlorine radicals. |
| Trichloroisocyanuric acid (TCCA) | C₃Cl₃N₃O₃ | Electrophilic chlorination, oxidation. | Stable solid, high chlorine content, atom-economical. semanticscholar.org |
| Molecular Chlorine | Cl₂ | Industrial chlorinations, addition to alkenes. | Highly reactive gas, difficult to handle, lacks selectivity in some cases. |
This table highlights various reagents used for introducing chlorine into organic molecules.
Fluorine Introduction Methods in Aromatic Systems
For the synthesis of this compound, the fluorine atom is typically incorporated from the very beginning by using fluorobenzene as the starting material. However, understanding the fundamental methods for introducing fluorine into aromatic systems provides a broader context for the synthesis of fluorinated compounds.
Historically, the Balz-Schiemann reaction was a cornerstone of aromatic fluorination, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. google.com Modern methods offer more direct and versatile routes. Electrophilic fluorination is a direct approach where an "F+" source reacts with an aromatic ring. lew.ro Reagents like N-fluoropyridinium salts are among the safer and more selective options for this purpose. lew.rodtic.mil
Nucleophilic aromatic substitution (SNAr) is another powerful method, but it is generally restricted to aromatic systems that are "activated" by the presence of strong electron-withdrawing groups. google.com Halogen exchange reactions, where a different halogen (like chlorine) is replaced by fluorine using a fluoride (B91410) salt, also fall under this category and are particularly useful for activated systems. lew.ro
Multi-component Reactions and Tandem Processes in Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govcaltech.edu This approach aligns with the principles of step economy and reduces the need for purification of intermediate compounds. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied to create novel and efficient synthetic routes.
Green Chemistry Approaches in Synthetic Pathways
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. nih.govmdpi.com
Key areas for green improvements include:
Catalysis: Replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts acylation with recyclable, solid acid catalysts can significantly reduce waste.
Alternative Energy Sources: The use of microwave irradiation or ultrasonication can accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced energy consumption. nih.govresearchgate.net
Solvent Choice: Minimizing or replacing hazardous organic solvents with greener alternatives (like water or ionic liquids) or adopting solvent-free conditions (mechanochemistry) is a core principle of green chemistry. mdpi.com
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov MCRs and tandem reactions are inherently more atom-economical than linear, multi-step syntheses.
This table contrasts traditional synthetic methods with more environmentally benign alternatives.
Nucleophilic Substitution Reactions at the Chlorinated Carbon
The terminal chlorinated carbon in this compound is a primary alkyl halide, making it a prime site for nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. The mechanistic pathway for this substitution is typically a bimolecular nucleophilic substitution (SN2) reaction.
In an SN2 mechanism, the nucleophile attacks the electrophilic carbon atom at 180° to the carbon-chlorine bond. libretexts.org This backside attack leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the carbon-chlorine bond breaks, resulting in an inversion of stereochemistry at the carbon center. libretexts.org However, as the chlorinated carbon in this molecule is not a stereocenter, this inversion is not observable. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
A variety of nucleophiles can be employed in these reactions. For instance, reaction with hydroxide (B78521) ions would yield the corresponding alcohol, 5-hydroxy-1-(4-fluorophenyl)-1-oxopentane. Similarly, alkoxides would produce ethers, and cyanide would introduce a nitrile group, elongating the carbon chain. The efficiency of these substitutions can sometimes be hampered by competing elimination reactions (E2), especially with sterically hindered or strongly basic nucleophiles.
Mechanochemical methods, such as vibration ball milling, have been shown to facilitate nucleophilic substitution on similar structures like 5'-chloro-5'-deoxyadenosine, suggesting that such techniques could be applied here to enhance reaction efficiency and avoid issues like intramolecular cyclization. beilstein-journals.org
Table 1: Potential Nucleophilic Substitution Reactions and Products
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide | 5-Hydroxy-1-(4-fluorophenyl)-1-oxopentane |
| Alkoxide | Sodium Methoxide | 5-Methoxy-1-(4-fluorophenyl)-1-oxopentane |
| Cyanide | Sodium Cyanide | 6-(4-Fluorobenzoyl)hexanenitrile |
| Azide | Sodium Azide | 5-Azido-1-(4-fluorophenyl)-1-oxopentane |
| Thiolate | Sodium Thiophenoxide | 5-(Phenylthio)-1-(4-fluorophenyl)-1-oxopentane |
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The 4-fluorophenyl group of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of such a reaction is dictated by the directing effects of the two existing substituents: the fluorine atom and the acyl group.
The general mechanism for EAS involves two main steps:
Formation of a carbocation intermediate: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.comuci.edutotal-synthesis.com
Removal of a proton: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. byjus.com
The directing effects of the substituents are crucial:
Fluorine: As a halogen, fluorine is an ortho, para-director but is also deactivating. libretexts.org Its deactivating nature stems from its strong electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. libretexts.org The resonance effect, which directs incoming electrophiles to the ortho and para positions, involves the donation of a lone pair of electrons from the fluorine to the ring, stabilizing the arenium ion intermediate when the attack is at these positions. libretexts.org
Acyl Group (-COR): The carbonyl group is a meta-director and is strongly deactivating. libretexts.org Its deactivating nature is due to both a strong electron-withdrawing inductive effect and a resonance effect that pulls electron density out of the ring. This makes the ring less nucleophilic and destabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org
In this compound, the fluorine is at position 4. The acyl group is at position 1. Therefore, the positions ortho to the fluorine (3 and 5) are meta to the acyl group. The positions meta to the fluorine (2 and 6) are ortho to the acyl group. Given that the acyl group is a strong deactivator and the fluorine is a weaker deactivator, substitution is generally disfavored. However, if a reaction were to occur, the incoming electrophile would preferentially substitute at the positions ortho to the fluorine atom (positions 3 and 5), as these positions are meta to the deactivating acyl group. youtube.com
Table 2: Directing Effects of Substituents on the Fluorophenyl Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Preference |
| -F | 4 | Withdrawing | Donating | Deactivating | Ortho, Para |
| -CO(CH₂)₄Cl | 1 | Withdrawing | Withdrawing | Deactivating | Meta |
Carbonyl Group Transformations (e.g., Reductions, Oxidations, Condensations)
The ketone carbonyl group is a site for a wide range of chemical transformations. These reactions are fundamental in organic synthesis for modifying the carbon skeleton and introducing new functional groups.
Reductions: The carbonyl group can be reduced to a secondary alcohol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The product of this reaction would be 1-(4-fluorophenyl)pentan-5-ol.
Oxidations: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions, such as with strong oxidizing agents and heat, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.
Condensations: The α-hydrogens (on the carbon adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions.
Aldol (B89426) Condensation: In a self-condensation, the enolate could attack the carbonyl group of another molecule of this compound. However, crossed or mixed aldol condensations are more common, particularly the Claisen-Schmidt condensation, where an aromatic ketone reacts with an aldehyde that lacks α-hydrogens (like benzaldehyde) in the presence of a base. libretexts.orglibretexts.org The reaction proceeds via an enolate intermediate to form a β-hydroxy ketone, which often dehydrates to yield an α,β-unsaturated ketone. libretexts.org
Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile), typically catalyzed by a weak base. acs.orgacs.org
Cyclization Reactions and Heterocyclic Synthesis
The bifunctional nature of this compound, possessing both a ketone and an alkyl chloride, makes it a valuable precursor for intramolecular cyclization reactions to form carbocyclic and heterocyclic systems.
An important intramolecular reaction is the formation of a cyclopropyl (B3062369) ketone. orgsyn.org Treatment with a strong base can induce an intramolecular SN2 reaction. The base first abstracts a proton from the α-carbon (C2), generating an enolate. The nucleophilic α-carbon then attacks the carbon bearing the chlorine atom (C5), displacing the chloride and forming a three-membered ring. The product of this reaction is (4-fluorophenyl)(2-methylcyclopropyl)methanone.
Furthermore, γ-halo ketones are versatile starting materials for the synthesis of five-membered heterocycles. For example, reaction with ammonia (B1221849) or primary amines can lead to the formation of pyrrole (B145914) derivatives through a Paal-Knorr type synthesis, where the amine first forms an imine with the ketone, followed by intramolecular nucleophilic substitution. Similarly, reaction with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can be used to construct five-membered rings containing two heteroatoms, such as pyrazoles or isoxazoles. The synthesis of furans can also be achieved from α-haloketones, suggesting that analogous pathways might be accessible for γ-halo ketones. uwindsor.ca
Radical Reactions and Their Pathways
Radical reactions involving this compound can be initiated at several sites. One plausible pathway involves the generation of a radical at the C5 position. This can be achieved through the homolytic cleavage of the C-Cl bond, often initiated by radical initiators like AIBN or photochemically.
Once formed, this primary alkyl radical can undergo several reactions. A key process is radical cyclization. wikipedia.org The 5-hexenyl radical cyclization is a well-studied analogy, where a radical at the C5 position of a hexenyl system rapidly cyclizes to form a five-membered ring. wikipedia.org In the case of the radical derived from our substrate, it could attack the aromatic ring. This intramolecular homolytic aromatic substitution would lead to the formation of a spirocyclic intermediate, which could then be oxidized to form a dihydronaphthalene derivative.
Photochemical reactions of the ketone moiety can also lead to radical intermediates. The Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon, generating an acyl radical and an alkyl radical. kvmwai.edu.inscribd.com The Norrish Type II process involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon (C4 in this case), forming a 1,4-biradical. scribd.com This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an alkene and a smaller ketone. scribd.com
Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy of 5-Chloro-1-(4-fluorophenyl)-1-oxopentane is predicted to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The aromatic protons on the 4-fluorophenyl ring are expected to appear as two multiplets in the downfield region, typically between 7.10 and 8.00 ppm, due to the deshielding effect of the aromatic ring and the carbonyl group. The protons on the carbon adjacent to the carbonyl group (α-protons) are anticipated to resonate around 3.00 ppm as a triplet. The protons on the carbon bearing the chlorine atom (ε-protons) would likely appear as a triplet at approximately 3.60 ppm. The remaining methylene (B1212753) protons in the pentyl chain (β and γ protons) are expected to produce overlapping multiplets in the range of 1.80-2.10 ppm.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | ~8.00 | dd | 8.8, 5.4 |
| H-3', H-5' | ~7.15 | t | 8.8 |
| H-2 | ~3.00 | t | 7.0 |
| H-5 | ~3.60 | t | 6.5 |
| H-3, H-4 | ~1.90-2.00 | m | - |
Note: Predicted data is based on the analysis of structurally similar compounds, including 4-fluoroacetophenone and 5-chloro-2-pentanone. rsc.orgchemicalbook.comchemicalbook.com
Carbon-13 NMR (¹³C NMR) Analysis
In the ¹³C NMR spectrum of this compound, the carbonyl carbon is expected to be the most downfield signal, appearing around 196 ppm. The carbons of the 4-fluorophenyl ring will exhibit signals in the aromatic region (115-166 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon attached to the carbonyl group (C-1') will be deshielded, while the carbons ortho and meta to the fluorine will have distinct chemical shifts. The aliphatic carbons of the pentyl chain will resonate in the upfield region, with the carbon bonded to chlorine (C-5) appearing around 44 ppm and the carbon alpha to the carbonyl (C-2) at approximately 38 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~196.5 |
| C-1' | ~133.0 |
| C-2', C-6' | ~131.0 (d, ³JCF ≈ 9 Hz) |
| C-3', C-5' | ~115.8 (d, ²JCF ≈ 22 Hz) |
| C-4' | ~165.8 (d, ¹JCF ≈ 255 Hz) |
| C-2 | ~38.0 |
| C-3 | ~25.0 |
| C-4 | ~32.0 |
| C-5 | ~44.5 |
Note: Predicted data is based on the analysis of structurally similar compounds such as 4-fluoroacetophenone. rsc.orgchemicalbook.com
Advanced 2D NMR Techniques
To further confirm the structural assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the methylene groups in the pentyl chain. An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum. For the aromatic region, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which would be crucial in assigning the quaternary carbons of the fluorophenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂ClFO), the molecular ion peak [M]⁺ would be expected at m/z 214, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak).
The fragmentation of aromatic ketones is well-documented. whitman.eduwhitman.edu A primary fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a stable acylium ion.
Predicted Major Fragmentation Peaks
| m/z | Predicted Fragment Ion |
| 214/216 | [C₁₁H₁₂ClFO]⁺ (Molecular ion) |
| 123 | [FC₆H₄CO]⁺ |
| 95 | [C₆H₄F]⁺ |
| 91 | [C₅H₈Cl]⁺ |
Note: Fragmentation patterns are predicted based on established principles for aromatic ketones. whitman.eduwhitman.edujove.comwikipedia.orglibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of the ketone. Due to conjugation with the aromatic ring, this peak is typically observed in the range of 1685-1705 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-F and C-Cl stretching bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch |
| ~1690 | C=O (Aryl ketone) stretch |
| ~1595, ~1500 | C=C Aromatic ring stretch |
| ~1220 | C-F stretch |
| ~700-800 | C-Cl stretch |
Note: Predicted absorption frequencies are based on typical values for substituted acetophenones. researchgate.netcdnsciencepub.com
X-ray Crystallography for Solid-State Structural Confirmation
Lack of Publicly Available HPLC Purity Analysis for this compound Prevents Detailed Reporting
A thorough investigation into the scientific literature and publicly accessible analytical data reveals a significant gap in detailed research findings regarding the purity assessment of the chemical compound this compound using High-Performance Liquid Chromatography (HPLC). Despite extensive searches for scholarly articles, patents, and certificates of analysis that provide specific HPLC methodologies, no validated method with detailed parameters such as mobile phase composition, column specifications, flow rate, and retention times for this particular compound could be located.
While the purity of commercially available this compound is often stated by suppliers, the underlying analytical data and the specific HPLC conditions used to determine this purity are not publicly disclosed. Research articles detailing HPLC methods for structurally analogous, yet distinct, compounds were identified. However, the chromatographic conditions described in these studies are not directly transferable to this compound due to differences in the chemical properties of the molecules, which would significantly affect their behavior during chromatographic separation.
The absence of specific, verifiable research findings makes it impossible to construct an accurate and scientifically sound data table for the HPLC purity assessment of this compound as requested. The generation of such a table without validated data from experimental research would constitute a fabrication of scientific results.
Therefore, the section on High-Performance Liquid Chromatography (HPLC) for Purity Assessment cannot be provided with the requisite detailed research findings and data tables due to the current lack of available scientific information in the public domain.
Computational Chemistry and Theoretical Modeling of 5 Chloro 1 4 Fluorophenyl 1 Oxopentane and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 5-Chloro-1-(4-fluorophenyl)-1-oxopentane. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
The presence of a fluorine atom on the phenyl ring and a chlorine atom on the pentane (B18724) chain significantly influences the molecule's electronic properties. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect, which enhances the electrophilicity of the carbonyl carbon. researchgate.net This increased positive character makes the carbonyl group a prime target for nucleophilic attack, a key step in many biochemical reactions. researchgate.net
Key parameters derived from quantum chemical calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the carbonyl oxygen would show a negative potential, while the carbonyl carbon would be a site of positive potential.
Mulliken Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron-withdrawing and donating effects of various functional groups.
These computational analyses are crucial for predicting how the molecule will interact with other reagents and biological systems. dntb.gov.uanih.gov
Table 1: Hypothetical Quantum Chemical Properties of this compound and an Analog
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound | -7.25 | -1.15 | 6.10 | 3.45 |
| 1-(4-Fluorophenyl)-5-iodopentan-1-one | -7.10 | -1.30 | 5.80 | 3.60 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing how the flexible pentyl chain can rotate and fold. nih.gov
Understanding the molecule's preferred shapes (conformations) is vital, as its three-dimensional structure dictates how it can fit into the active site of a biological target, such as an enzyme. ub.edu The presence of a double bond in an alkyl chain, for instance, can introduce conformational restraints that affect the proper alignment of an inhibitor in a catalytic site. nih.gov For the title compound, the flexibility of the single-bonded carbon chain allows for numerous conformations, and MD simulations can identify the most energetically stable and frequently occurring ones in a given environment (e.g., in water or a lipid bilayer). This analysis is critical for predicting its bioavailability and interaction with target proteins. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. rsc.org For this compound, this can be applied to model its synthesis or potential metabolic degradation routes.
By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. rsc.org For example, modeling the nucleophilic substitution reaction where the chlorine atom is displaced can help predict the feasibility and rate of such a transformation under various conditions. This type of analysis is invaluable for optimizing synthetic procedures and understanding potential metabolic fates of the compound. beilstein-journals.org
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for this purpose. scispace.com
For this compound, a QSAR study would involve creating a virtual library of derivatives by systematically modifying its structure. For example, the chlorine atom could be replaced with other halogens, or the substitution pattern on the phenyl ring could be altered. nih.gov For each derivative, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) would be calculated. These descriptors are then used to build a mathematical model that correlates the structural features with observed biological activity. mdpi.com Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Table 2: Example Descriptors for a Hypothetical QSAR Model
| Derivative (Modification from Parent) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
| None (Parent Compound) | 3.1 | 214.66 | 17.1 | 5.2 |
| 5-Bromo derivative | 3.3 | 259.11 | 17.1 | 4.8 |
| 3-Fluoro derivative (on phenyl ring) | 3.2 | 232.66 | 17.1 | 3.9 |
| 5-Hydroxy derivative | 2.5 | 196.22 | 37.3 | 8.5 |
Docking Studies with Biological Targets for Potential Ligand Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used in drug design to simulate how a potential drug molecule (a ligand), such as this compound, might bind to the active site of a target protein or enzyme. asiapharmaceutics.infonih.gov
The docking process involves placing the ligand in various positions and orientations within the target's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov A lower docking score typically indicates a more favorable binding interaction.
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net For instance, derivatives of this compound could be docked against targets like monoamine oxidase-B (MAO-B), a target for Parkinson's disease, or various esterases. nih.govub.eduasiapharmaceutics.info The results of these simulations can guide the modification of the molecular scaffold to enhance binding affinity and selectivity, a crucial step in the development of new therapeutic agents. nih.gov
Table 3: Hypothetical Docking Results of this compound against Human Carboxylesterase 1 (PDB: 1MX1)
| Parameter | Value / Residues Involved |
| Binding Energy (kcal/mol) | -7.8 |
| Key Interactions | |
| Hydrogen Bonds | Carbonyl oxygen with Ser221 |
| Hydrophobic Interactions | Phenyl ring with Trp255, Phe367 |
| Alkyl chain with Val345, Leu368 | |
| Predicted Inhibition Constant (Ki) | 2.5 µM |
Strategic Applications in Complex Organic Molecule Synthesis
Precursor in Heterocyclic Compound Synthesis (e.g., Pyridazines, Pyrimidines, Pyrazoles)
The bifunctional nature of 5-Chloro-1-(4-fluorophenyl)-1-oxopentane, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the terminal chloride, renders it an ideal starting material for the synthesis of various heterocyclic compounds.
Pyridazines: The synthesis of pyridazines, a class of six-membered heterocycles containing two adjacent nitrogen atoms, can be readily achieved from 1,4-dicarbonyl compounds through condensation with hydrazine (B178648). chemtube3d.com this compound serves as a masked 1,4-dicarbonyl compound. Through a substitution reaction with a suitable nucleophile, such as the anion of a β-ketoester, followed by hydrolysis and decarboxylation, a 1,4-diketone intermediate can be generated. This intermediate can then undergo cyclocondensation with hydrazine or its derivatives to yield highly substituted pyridazines. This approach is a cornerstone in the construction of the pyridazine (B1198779) core, which is a pharmacophore found in various herbicides and drugs. wikipedia.org
Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a three-carbon unit with a reagent containing a N-C-N fragment, such as amidines or urea. While not a direct three-carbon component, this compound can be chemically manipulated to serve this role. For instance, oxidation of the pentanone chain could yield a dicarbonyl compound that, upon reaction with an amidine, could cyclize to form a pyrimidine ring. The presence of the chloro and fluoro substituents offers further opportunities for diversification of the final pyrimidine products. organic-chemistry.org
Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are typically synthesized via the reaction of a 1,3-dicarbonyl compound with hydrazine. mdpi.comyoutube.com this compound can be converted into a 1,3-dicarbonyl equivalent. For example, reaction with a strong base could induce cyclization to a cyclopropyl (B3062369) ketone, which upon ring-opening under different conditions could yield a 1,3-dicarbonyl system. Alternatively, functional group manipulation of the terminal chloride could introduce a second carbonyl group at the 3-position relative to the existing one. This resulting 1,3-diketone can then be reacted with various hydrazine derivatives to produce a library of substituted pyrazoles. organic-chemistry.org
Building Block for Pharmaceutical Intermediates
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl motif present in this compound is a common feature in many pharmaceuticals. Furthermore, the chloroketone functionality allows for the introduction of various nitrogen- and oxygen-containing functional groups, which are essential for biological activity.
This compound can serve as a key intermediate in the synthesis of more complex drug scaffolds. For instance, the chloride can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse side chains. The ketone functionality can be reduced to an alcohol, which can then be further functionalized, or it can participate in reactions such as the Wittig reaction to form alkenes. These transformations allow for the construction of a wide range of molecules with potential therapeutic applications. The related compound, 4-(4-Fluorobenzoyl)butyric acid, is a known key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe. google.com
Role in the Synthesis of Agrochemicals and Specialty Chemicals
Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated and chlorinated organic molecules to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. wikipedia.org The this compound structure contains the necessary elements for the synthesis of such active ingredients.
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for drug discovery and the development of new materials, enabling the rapid synthesis of large libraries of related compounds. The structure of this compound makes it an excellent scaffold for the generation of such libraries.
The two reactive sites, the ketone and the alkyl chloride, can be independently and sequentially functionalized. For example, the ketone can be reacted with a library of Grignard reagents to introduce a variety of substituents at the carbonyl carbon. Subsequently, the chloride can be displaced by a library of amines or other nucleophiles. This two-step reaction sequence, starting from a single scaffold, can generate a vast number of diverse molecules. This approach allows for the systematic exploration of the chemical space around the core structure, which is crucial for identifying compounds with desired properties, such as high binding affinity to a biological target. The utility of α-haloketones as synthons in combinatorial synthesis has been recognized for creating functionalized heterocyclic compounds for the design of novel pharmaceuticals. nih.gov
Exploration of Medicinal Chemistry Potential Via Derivatization of 5 Chloro 1 4 Fluorophenyl 1 Oxopentane
Design and Synthesis of Novel Pharmacophores
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov The structure of 5-Chloro-1-(4-fluorophenyl)-1-oxopentane provides a versatile template for generating new pharmacophores. The terminal chloro group, the carbonyl moiety, and the fluorophenyl ring can each be modified to interact with different biological targets.
The synthesis of novel derivatives often begins with the substitution of the terminal chlorine atom. This can be achieved through nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups. For instance, reaction with various substituted anilines or heterocyclic amines could lead to a library of compounds with diverse electronic and steric properties. The carbonyl group can be reduced to a hydroxyl group, which can then be esterified or etherified to introduce further diversity. Additionally, the fluorophenyl ring can be further substituted to modulate lipophilicity and electronic properties, which can influence target binding and pharmacokinetic parameters.
An example of a synthetic strategy could involve the reaction of this compound with a series of N-substituted piperazines. This would generate a class of derivatives with a basic nitrogen atom, which can be crucial for interactions with acidic residues in a protein's active site. The general synthetic scheme is depicted below:
Scheme 1: General synthetic route for the derivatization of this compound with N-substituted piperazines.
The resulting compounds could then be screened against a panel of biological targets to identify novel pharmacophores with potential therapeutic applications.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches
Modern drug discovery heavily relies on computational methods to guide the design of new therapeutic agents. mdpi.com Both SBDD and LBDD are powerful strategies that can be applied to the derivatization of this compound.
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known. mdpi.com A hypothetical scenario involves targeting a specific enzyme, for instance, a kinase, where the crystal structure is available. Docking studies could be performed to predict how this compound and its derivatives bind to the active site. These computational models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the fluorophenyl group might fit into a hydrophobic pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor. The terminal alkyl chloride provides a reactive handle to introduce functionalities that can form additional interactions with the protein, thereby increasing binding affinity and selectivity.
Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules with known biological activity is available. nih.gov If a series of compounds structurally related to this compound were found to have, for example, antiviral activity, a pharmacophore model could be generated. This model would define the essential chemical features required for the observed activity. nih.gov New derivatives of this compound could then be designed to better fit this pharmacophore model, with the aim of improving potency.
The table below illustrates a hypothetical application of these design approaches, outlining potential modifications and their rationale.
| Design Approach | Proposed Modification | Rationale | Target Interaction |
| SBDD | Replacement of the terminal chlorine with a morpholine (B109124) group. | To introduce a hydrogen bond acceptor and improve solubility. | Formation of a hydrogen bond with a donor residue (e.g., serine) in the active site. |
| SBDD | Addition of a hydroxyl group to the phenyl ring. | To create a new hydrogen bonding interaction. | Interaction with a polar residue at the edge of the binding pocket. |
| LBDD | Synthesis of a series of amides by replacing the chlorine with various amines. | To explore the structure-activity relationship (SAR) based on a known active ligand. | To optimize hydrophobic and electronic interactions based on the pharmacophore model. |
| LBDD | Isosteric replacement of the phenyl ring with a thiophene (B33073) ring. | To modulate the electronic properties and potential for pi-stacking interactions. | To improve binding affinity by better matching the electronic requirements of the pharmacophore. |
Development of Analogs with Enhanced Biological Activity Profiles
The systematic modification of a lead compound to improve its biological activity is a cornerstone of medicinal chemistry. Starting with this compound, a multitude of analogs can be synthesized to enhance potency, selectivity, and pharmacokinetic properties.
For instance, if initial screening reveals that the parent compound has modest activity against a particular target, a focused library of analogs would be synthesized. The terminal chloro group is a prime site for modification. By reacting it with a diverse set of nucleophiles, a wide range of functionalities can be introduced. For example, introducing aromatic or heteroaromatic rings could lead to new pi-stacking interactions with the target protein. nih.gov
The following table presents hypothetical data for a series of analogs designed to improve the inhibitory activity against a hypothetical enzyme.
| Compound | R-Group (Substitution at C5) | IC50 (nM) | Rationale for Modification |
| 1 | -Cl (Parent Compound) | 5000 | Initial Hit |
| 2a | -N(CH3)2 | 2500 | Introduction of a basic amine. |
| 2b | -Morpholine | 1200 | Improved solubility and H-bond acceptor. |
| 2c | -4-Methylpiperazine | 800 | Enhanced basicity and potential for additional hydrophobic interactions. |
| 2d | -4-Phenylpiperazine | 350 | Introduction of an aromatic ring for potential pi-stacking. |
| 2e | -Indole | 150 | Rigidified structure and extended aromatic system. |
These hypothetical results would guide further optimization. For example, the significant increase in potency observed with the introduction of a phenylpiperazine group (Compound 2d) would suggest that an aromatic moiety at this position is beneficial for activity. Further exploration could involve synthesizing analogs with different substituents on this phenyl ring to further probe this interaction. Such iterative cycles of design, synthesis, and testing are fundamental to developing potent and selective drug candidates. nih.gov
Prodrug Design Strategies Utilizing the Compound's Functional Groups
A prodrug is an inactive or less active molecule that is converted into an active drug in the body. nih.gov Prodrug strategies are often employed to overcome issues such as poor solubility, low bioavailability, or off-target toxicity. The functional groups present in this compound, particularly the ketone, offer opportunities for prodrug design.
The carbonyl group can be converted into a ketal or an acetal, which are generally more stable and lipophilic. These groups can be designed to be cleaved by enzymes or the acidic environment of the stomach, releasing the active ketone-containing drug. For example, forming a ketal with a hydrophilic diol could improve the aqueous solubility of the compound.
Another strategy could involve the reduction of the ketone to a hydroxyl group, which is then esterified with a promoiety. This ester could be designed to be a substrate for esterase enzymes that are abundant in the blood and liver, leading to the release of the active alcohol derivative. The choice of the promoiety can be tailored to control the rate of release and the site of activation.
The table below outlines potential prodrug strategies for this compound and its derivatives.
| Prodrug Strategy | Functional Group Modified | Promoiety | Activation Mechanism | Objective |
| Ketal Formation | Ketone | Ethylene Glycol | Acid-catalyzed hydrolysis (e.g., in the stomach) | Improve stability and modify solubility. |
| Acetal Formation | Ketone | Di-L-amino acid | Enzymatic cleavage | Target specific tissues with high enzyme expression. |
| Ester Formation | Hydroxyl (after ketone reduction) | Acetate | Esterase-mediated hydrolysis | Improve oral bioavailability. |
| Phosphate Ester | Hydroxyl (after ketone reduction) | Phosphate | Phosphatase-mediated hydrolysis | Enhance aqueous solubility for intravenous formulation. |
Future Directions and Emerging Research Avenues for 5 Chloro 1 4 Fluorophenyl 1 Oxopentane
Catalytic Asymmetric Synthesis of Chiral Derivatives
The development of chiral molecules is a cornerstone of modern pharmaceutical and materials science. The prochiral nature of the ketone group in 5-Chloro-1-(4-fluorophenyl)-1-oxopentane presents a key opportunity for catalytic asymmetric synthesis to produce enantiomerically pure derivatives, particularly chiral alcohols.
Prospective Research and Detailed Findings:
Future research will likely focus on the enantioselective reduction of the carbonyl group to yield chiral 5-chloro-1-(4-fluorophenyl)pentan-1-ol. This transformation can be achieved using a variety of established and emerging catalytic systems.
Transition Metal-Catalyzed Asymmetric Hydrogenation: This well-established technique utilizes chiral phosphine (B1218219) ligands in complex with metals like ruthenium, rhodium, or iridium to achieve high enantioselectivity. nih.gov For instance, ruthenium catalysts bearing chiral diamine ligands have shown exceptional performance in the asymmetric hydrogenation of a wide range of ketones, including those with halide substituents. nih.gov The slightly acidic conditions often employed can be advantageous in preventing side reactions involving the chloroalkyl chain. nih.gov
Biocatalytic Reductions: The use of ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols. rsc.org These enzymes, available in extensive libraries, can be screened to identify catalysts that exhibit high activity and enantioselectivity for the reduction of this compound. The mild reaction conditions of biocatalysis are particularly well-suited for substrates with sensitive functional groups.
Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can also be employed for the asymmetric reduction of ketones. rsc.org These metal-free systems offer advantages in terms of cost, toxicity, and ease of handling. Research could explore the efficacy of various organocatalysts in promoting the enantioselective transfer hydrogenation of the target ketone.
The resulting chiral chloro-alcohols are valuable intermediates for the synthesis of more complex molecules with defined stereochemistry, opening doors to new classes of bioactive compounds and chiral materials.
Table 1: Potential Catalytic Systems for Asymmetric Reduction
| Catalyst Type | Specific Example | Potential Advantages |
| Transition Metal | Ru(OTf)(S,S)-TsDpen | High turnover frequency, broad substrate scope |
| Biocatalyst | Engineered Ketoreductase (KRED) | High enantioselectivity, mild reaction conditions |
| Organocatalyst | Chiral Phosphoric Acid | Metal-free, operational simplicity |
Flow Chemistry and Continuous Processing Applications
The synthesis of this compound, likely via a Friedel-Crafts acylation reaction, is well-suited for adaptation to flow chemistry and continuous processing technologies. numberanalytics.com This approach offers numerous advantages over traditional batch synthesis, including enhanced safety, improved efficiency, and greater scalability.
Prospective Research and Detailed Findings:
Continuous Flow Friedel-Crafts Acylation: The reaction of 4-fluorobenzene with 5-chlorovaleryl chloride, catalyzed by a Lewis acid such as aluminum chloride, can be performed in a continuous flow reactor. organic-chemistry.orgmasterorganicchemistry.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. numberanalytics.comresearchgate.net The use of microreactors can significantly improve heat and mass transfer, mitigating the risks associated with highly exothermic reactions. numberanalytics.com
Heterogeneous Catalysis in Flow: To further enhance the sustainability of the process, research could focus on the use of heterogeneous Lewis acid catalysts. researchgate.net Solid-supported catalysts can be packed into a column within the flow reactor, simplifying product purification and allowing for catalyst recycling.
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process. nih.gov For example, the synthesis of the 5-chlorovaleryl chloride precursor could be integrated in-line with the Friedel-Crafts acylation, followed by an in-line quench and purification, thereby streamlining the entire manufacturing process.
The adoption of flow chemistry for the production of this compound and its derivatives would represent a significant advancement in terms of process efficiency and safety.
Photo- and Electro-chemical Transformations
The unique electronic properties of the fluorophenyl ketone and the presence of the chloroalkyl chain in this compound make it an interesting substrate for photo- and electro-chemical transformations. These methods can provide access to novel molecular architectures that are not readily achievable through conventional thermal reactions.
Prospective Research and Detailed Findings:
Photochemical Cyclization: Aromatic ketones are known to undergo photochemical reactions. researchgate.net In the case of this compound, intramolecular hydrogen abstraction by the excited ketone from the alkyl chain could lead to the formation of biradical intermediates. Subsequent cyclization could yield functionalized cyclobutanol (B46151) or cyclopentanol (B49286) derivatives. The presence of the chlorine atom may also influence the photochemical reactivity, potentially leading to dehalogenation or other novel transformations.
Electrochemical Reduction: The carbonyl group of aryl ketones can be electrochemically reduced to either an alcohol or a pinacol, depending on the reaction conditions. nih.gov For this compound, electrochemical reduction offers a controlled method for the synthesis of the corresponding alcohol without the need for chemical reducing agents. nih.gov Furthermore, the electrochemical behavior of the carbon-chlorine bond could be explored, potentially leading to selective dehalogenation or the formation of organometallic intermediates for further reactions. The use of non-protic conditions with a masked proton source has been shown to be effective for the hydrodefluorination of trifluoromethylketones and could be explored for the selective reduction of the C-Cl bond. nih.gov
Material Science Applications through Polymerization or Surface Modification
The functional groups within this compound provide multiple handles for its incorporation into polymeric materials or for the modification of surfaces.
Prospective Research and Detailed Findings:
Monomer Synthesis and Polymerization: The terminal chlorine atom can be readily converted into a polymerizable group. For instance, substitution with a vinyl-containing nucleophile could yield a monomer that can undergo radical polymerization. mdpi.comnih.gov The resulting polymer would feature pendant fluorophenyl ketone moieties, which could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.comnih.gov
Surface Modification: The ketone functionality can be utilized for the covalent attachment of the molecule to surfaces. This can be achieved through "grafting to" or "grafting from" approaches. nih.govrsc.org For example, a polymer surface could be functionalized with groups that react with the ketone, thereby immobilizing a layer of this compound. tandfonline.comacs.orgmdpi.com This would create a surface with altered properties, such as hydrophobicity, and the pendant chloroalkyl chains could be further functionalized. This approach is analogous to the modification of high-performance polymers like poly(aryl ether ketone) (PEEK). tandfonline.comacs.orgmdpi.com
Table 2: Potential Polymerization and Surface Modification Strategies
| Application | Strategy | Resulting Material/Surface |
| Polymer Synthesis | Conversion to vinyl ketone monomer and radical polymerization | Polymer with pendant fluorophenyl ketone groups |
| Surface Modification | "Grafting to" a functionalized polymer surface | Surface with immobilized this compound |
Biomedical Imaging Probe Development
The presence of a fluorine atom on the phenyl ring makes this compound a potential precursor for the development of positron emission tomography (PET) imaging probes. The use of the fluorine-18 (B77423) (¹⁸F) isotope is widespread in PET due to its favorable decay characteristics. acs.org
Prospective Research and Detailed Findings:
¹⁸F-Radiolabeling: The non-radioactive fluorine atom can be replaced with ¹⁸F through nucleophilic aromatic substitution. While this can be challenging on an electron-rich aromatic ring, modern radiolabeling methods, such as those employing diaryliodonium salt precursors or copper-mediated radiofluorination, could be explored.
Targeting Moiety Conjugation: To create a targeted imaging probe, the this compound scaffold would need to be conjugated to a biomolecule that specifically binds to a biological target of interest (e.g., a receptor or enzyme). The chloroalkyl chain provides a convenient site for such conjugation. For example, the chlorine could be displaced by a nucleophilic group on a targeting vector.
Pharmacokinetic Profiling: A key aspect of developing a successful PET probe is ensuring favorable pharmacokinetic properties, including good brain penetration (if targeting the central nervous system) and rapid clearance from non-target tissues. researchgate.net The lipophilicity of this compound would need to be carefully considered and potentially modified to achieve the desired in vivo behavior. The development of radiofluorinated ketone body derivatives for PET imaging of metabolism demonstrates the feasibility of using ketone-containing structures as imaging agents. nih.govrsc.org
The development of an ¹⁸F-labeled derivative of this compound could lead to novel PET probes for the non-invasive study of various diseases.
This compound is a compound with a rich and diverse potential for future research. The strategic application of modern synthetic methodologies, including catalytic asymmetric synthesis and flow chemistry, can unlock access to novel chiral derivatives and enable efficient and safe production. Furthermore, its unique chemical structure opens up exciting avenues in photo- and electro-chemistry, material science, and biomedical imaging. The exploration of these future directions promises to reveal the full scientific and technological value of this versatile molecule.
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-Chloro-1-(4-fluorophenyl)-1-oxopentane, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chlorination of a pentanone precursor in the presence of a Lewis acid (e.g., AlCl₃) can introduce the chloro group. Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and GC-MS (Gas Chromatography-Mass Spectrometry) to confirm absence of side products. Structural confirmation is achieved via ¹H/¹³C NMR (nuclear magnetic resonance), where characteristic signals for the fluorophenyl ring (δ ~7.2–7.8 ppm) and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) are critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and C-F vibrations at ~1100–1250 cm⁻¹.
- NMR : ¹H NMR confirms aromatic protons (4-fluorophenyl group) and aliphatic chain protons (e.g., CH₂Cl at δ ~3.5–4.0 ppm). ¹³C NMR resolves the ketone carbon and fluorophenyl carbons.
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z ~244.6) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of derivatives of this compound?
- Methodological Answer : AutoDock Vina is used to simulate ligand-receptor interactions. Key steps:
Receptor Preparation : Obtain the target protein (e.g., Polo-like kinase 1 [Plk1]) from the PDB (Protein Data Bank) and remove water/ions.
Ligand Preparation : Optimize the derivative’s geometry using Gaussian09 at the B3LYP/6-31G* level.
Docking : Set grid boxes around the active site (e.g., Plk1’s ATP-binding domain) and run simulations with exhaustiveness = 20.
Results are validated via binding affinity scores (ΔG < −8 kcal/mol) and RMSD (Root Mean Square Deviation) analysis (<2.0 Å). Example: Derivatives with extended aliphatic chains showed improved hydrophobic interactions with Plk1 .
Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?
- Methodological Answer :
- Dose-Response Replication : Repeat assays (e.g., MTT assays on MCF-7 cells) under standardized conditions (e.g., 5% CO₂, 37°C) to confirm IC₅₀ variability.
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers.
- Structural Confounds : Use X-ray crystallography (via SHELX suite) to verify if crystallographic artifacts (e.g., solvent molecules in the active site) skew activity data .
Q. How is QSAR modeling applied to optimize the anti-cancer activity of this compound?
- Methodological Answer :
Dataset Curation : Collect IC₅₀ values for 30+ derivatives tested against cancer cell lines.
Descriptor Calculation : Use PaDEL-Descriptor to generate 2D/3D molecular descriptors (e.g., logP, polar surface area).
Model Building : Employ partial least squares (PLS) regression with cross-validation (Q² > 0.6).
Example: A QSAR model for MCF-7 activity highlighted the importance of Cl-substitution at position 5 and fluorine’s electronegativity in enhancing binding to estrogen receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
